Welcome to the BenchChem Online Store!
molecular formula C8H13N B086078 2,3,4,5-Tetramethyl-1H-pyrrole CAS No. 1003-90-3

2,3,4,5-Tetramethyl-1H-pyrrole

Cat. No. B086078
M. Wt: 123.2 g/mol
InChI Key: BDXJANJAHYKTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04070366

Procedure details

As in Example 58, using 2,3-dimethyl-pyrrole (2 g), acetic acid (50 ml), hydriodic acid (50 ml), hypophosphorous acid (5 ml) and paraformaldehyde (1.2 g). Yield 51%, m.p. 105°-107°. Anal. Found: C, 77.81; H, 10.32; N, 11.45.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[CH3:7].I.[PH2](O)=O.C=O.[C:14](O)(=O)[CH3:15]>>[CH3:5][C:4]1[NH:3][C:2]([CH3:1])=[C:6]([CH3:7])[C:14]=1[CH3:15]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1NC=CC1C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
I
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
[PH2](=O)O
Step Four
Name
Quantity
1.2 g
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=C(N1)C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.